13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
13-Phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene (hereafter referred to as Compound A) is a polycyclic heteroatom-containing compound characterized by a pentacyclic framework with a central phosphorus atom, oxygen bridges, and a phenyl substituent. Its structure combines fused cycloalkane and heterocyclic rings, with phosphorus at the 13-position and oxygen atoms at the 12- and 14-positions. The compound’s unique architecture imparts rigidity and electronic asymmetry, making it a subject of interest in coordination chemistry and materials science.
Properties
Molecular Formula |
C26H17O2P |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C26H17O2P/c1-2-10-20(11-3-1)29-27-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)28-29/h1-17H |
InChI Key |
KISQWIJXRXERLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the pentacyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality control, and implementing cost-effective measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pentacyclic structure.
Scientific Research Applications
13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene has several scientific research applications:
Mechanism of Action
The mechanism by which 13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The specific molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations:
Compound C’s hydroxy group at phosphorus creates a polarizable P–O–H moiety, favoring hydrogen-bonding interactions absent in Compound A .
Steric Considerations :
- Compound C’s 10,16-diphenyl substitution introduces significant steric hindrance, reducing accessibility to the phosphorus center compared to Compound A’s single phenyl group .
Physicochemical Properties
Limited quantitative data are available for Compound A, but inferences can be drawn from analogs:
Biological Activity
The compound 13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule notable for its unique structural features and potential biological activities. This article aims to explore its biological activity based on existing research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 798.8 g/mol. Its structure includes multiple fused ring systems and phosphorus atoms that contribute to its distinct chemical properties and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural characteristics allow it to modulate the activity of these targets, leading to various biological effects. Research is ongoing to elucidate the precise mechanism by which this compound exerts its effects .
Biological Activities
Preliminary studies suggest that the compound may exhibit a range of biological activities:
- Antitumor Activity: Some derivatives of similar phosphine complexes have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The presence of phosphorus and oxygen in the structure may enhance its interaction with microbial membranes.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell growth | |
| Antimicrobial | Potential to disrupt microbial membranes | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Study 1: Antitumor Activity
A study conducted on related phosphine compounds demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of compounds with similar structural motifs. These compounds displayed significant activity against both Gram-positive and Gram-negative bacteria.
Research Findings
Research has indicated that the synthesis of this compound typically involves multi-step organic synthesis techniques that require specific catalysts and solvents to achieve high yields and purity. The optimization of these conditions is crucial for potential industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
